molecular formula C10H9NO B2705425 1-Methyl-1,7-dihydroquinolin-7-one CAS No. 857017-95-9

1-Methyl-1,7-dihydroquinolin-7-one

Cat. No. B2705425
CAS RN: 857017-95-9
M. Wt: 159.188
InChI Key: CLWHNSXKDOCYJS-UHFFFAOYSA-N
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Description

1-Methyl-1,7-dihydroquinolin-7-one, also known as MDQ, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. MDQ belongs to the class of quinolines and has a molecular formula of C10H11NO.

Mechanism of Action

The exact mechanism of action of 1-Methyl-1,7-dihydroquinolin-7-one is not fully understood. However, studies have suggested that 1-Methyl-1,7-dihydroquinolin-7-one exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 1-Methyl-1,7-dihydroquinolin-7-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-Methyl-1,7-dihydroquinolin-7-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-Methyl-1,7-dihydroquinolin-7-one can reduce oxidative stress and inflammation in the brain, which is associated with various neurodegenerative diseases. 1-Methyl-1,7-dihydroquinolin-7-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-Methyl-1,7-dihydroquinolin-7-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-Methyl-1,7-dihydroquinolin-7-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-Methyl-1,7-dihydroquinolin-7-one has also been extensively studied, and its potential therapeutic applications have been well documented. However, 1-Methyl-1,7-dihydroquinolin-7-one also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, the exact mechanism of action of 1-Methyl-1,7-dihydroquinolin-7-one is not fully understood, which can make it challenging to design experiments to investigate its therapeutic effects.

Future Directions

There are several future directions for research on 1-Methyl-1,7-dihydroquinolin-7-one. One potential area of research is to investigate the use of 1-Methyl-1,7-dihydroquinolin-7-one as a potential therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another area of research is to investigate the use of 1-Methyl-1,7-dihydroquinolin-7-one in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of 1-Methyl-1,7-dihydroquinolin-7-one and its potential therapeutic applications.

Synthesis Methods

1-Methyl-1,7-dihydroquinolin-7-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzophenone with ethyl acetoacetate followed by cyclization with acetic anhydride. The final product is obtained by demethylation of the intermediate compound using boron tribromide.

Scientific Research Applications

1-Methyl-1,7-dihydroquinolin-7-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. 1-Methyl-1,7-dihydroquinolin-7-one has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-Methyl-1,7-dihydroquinolin-7-one has also been shown to have neuroprotective effects against Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in the brain. In addition, 1-Methyl-1,7-dihydroquinolin-7-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-methylquinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-6-2-3-8-4-5-9(12)7-10(8)11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWHNSXKDOCYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C2C1=CC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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